molecular formula C10H14N4 B1318536 6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 951626-63-4

6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No. B1318536
CAS RN: 951626-63-4
M. Wt: 190.25 g/mol
InChI Key: RJHFLZIAJNHHMD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives involves scaffold hopping and computer-aided drug design. In the case of this compound, 38 derivatives were synthesized. Among them, compound C03 exhibited promising activity as a TRK inhibitor, with an IC50 value of 56 nM. It selectively inhibited the proliferation of the Km-12 cell line and demonstrated good plasma stability .


Molecular Structure Analysis

The molecular structure of 6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine consists of a pyrazolo ring fused with a pyridine ring. The tert-butyl group provides steric hindrance, affecting its interactions with other molecules. Notably, the pyrazolo portion serves as a hydrogen bond center, while the pyridine moiety likely engages in π–π stacking interactions with specific amino acids .


Chemical Reactions Analysis

The chemical reactions involving this compound are diverse and context-dependent. For instance, it can participate in Suzuki–Miyaura cross-coupling reactions to form novel diarylpyrazolo[3,4-b]pyridines .

Scientific Research Applications

Synthesis of 1H-Pyrazolo[3,4-b]pyridine Derivatives

The compound serves as a precursor in the synthesis of various 1H-pyrazolo[3,4-b]pyridine derivatives. These derivatives are synthesized using different strategies, and their applications are systematized based on the method used to assemble the pyrazolopyridine system .

Biomedical Applications

6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine: has been studied for its potential biomedical applications. This includes its role in the development of new therapeutic agents due to its structural similarity to purine bases, which are crucial components of DNA and RNA .

Development of Guanylate Cyclase Stimulators

This compound has been identified in the development of drugs like riociguat, which is used to treat chronic thromboembolic pulmonary hypertension and pulmonary arterial hypertension. It acts as a stimulator of soluble guanylate cyclase .

Inhibitors of Cellular Signaling Pathways

Derivatives of 6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine have been found to inhibit various cellular signaling pathways. This includes the inhibition of CCL2-induced chemotaxis of human monocytes and macrophages, which is significant in inflammatory responses .

Enzyme Inhibition

The compound is involved in the synthesis of enzyme inhibitors, such as acetylcholinesterase inhibitors. These inhibitors have applications in treating diseases like Alzheimer’s by preventing the breakdown of the neurotransmitter acetylcholine .

Antiviral Research

Research has shown that certain pyrazolo[3,4-b]pyridine derivatives exhibit antiviral activity. For instance, they have been tested against non-polio enterovirus EV-A71 in cell-based assays, indicating potential applications in antiviral drug development .

Mechanism of Action

As a TRK inhibitor, 6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine interferes with the continuous activation of tropomyosin receptor kinases (TRKs). These kinases play a crucial role in cell proliferation, differentiation, and survival. By inhibiting TRKs, this compound may have therapeutic potential in treating cancers associated with TRK mutations .

properties

IUPAC Name

6-tert-butyl-2H-pyrazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4/c1-10(2,3)7-5-4-6-8(11)13-14-9(6)12-7/h4-5H,1-3H3,(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHFLZIAJNHHMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=NNC(=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589658
Record name 6-tert-Butyl-2H-pyrazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

951626-63-4
Record name 6-tert-Butyl-2H-pyrazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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